3,3-Difluorooxetane
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Overview
Description
Mechanism of Action
It’s worth noting that 3,3-difluorooxetane is a type of oxetane, a class of compounds that have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . Oxetanes have been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes . They have been used as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups .
The investigation of the properties of 3,3-diaryloxetanes, a related class of compounds, has shown that they can be used as potential bioisosteres, replacing problematic functionality while maintaining target activity and binding kinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluorooxetane typically involves the difluorocyclopropanation of silyl enolates, followed by intramolecular nucleophilic substitution. One common method starts with the preparation of 2,2-difluoro-3-haloalcohols, which undergo intramolecular cyclization to form the oxetane ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar approaches could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and cost-effectiveness of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The oxetane ring can be oxidized or reduced to yield different functional groups, expanding its utility in synthetic chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized oxetanes, while oxidation and reduction reactions can produce alcohols, ketones, or other functional groups .
Scientific Research Applications
3,3-Difluorooxetane has found applications in various scientific research fields:
Medicinal Chemistry: It serves as a bioisosteric replacement for other functional groups, enhancing the metabolic stability and pharmacokinetic properties of drug candidates.
Materials Science: The unique electronic properties of the fluorine atoms make it a valuable component in the design of new materials with improved performance characteristics.
Chemical Biology: Its ability to form stable interactions with biological targets makes it useful in the development of probes and imaging agents.
Industrial Chemistry: The compound’s reactivity and stability under various conditions make it suitable for use in industrial processes and the synthesis of specialty chemicals.
Comparison with Similar Compounds
3,3-Diaryloxetanes: These compounds share the oxetane ring structure but have different substituents, leading to variations in their chemical properties and applications.
Fluorinated Oxetanes: Other fluorinated oxetanes, such as 3-fluorooxetane, exhibit similar electronic properties but differ in their steric characteristics and reactivity.
Uniqueness of 3,3-Difluorooxetane: The presence of two fluorine atoms on the oxetane ring distinguishes this compound from other similar compounds. This unique substitution pattern imparts distinct electronic and steric properties, making it a versatile building block for the development of new molecules with enhanced properties .
Properties
IUPAC Name |
3,3-difluorooxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXRBOWCNYSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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